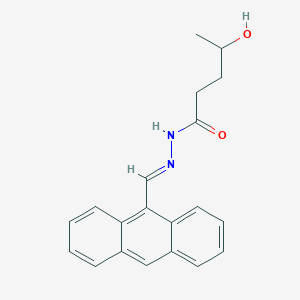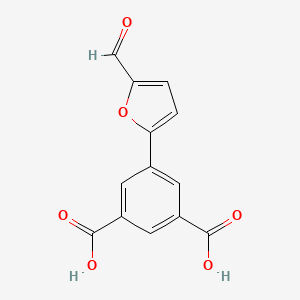
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-anthrylmethylene)-4-hydroxypentanohydrazide, also known as ANTH, is a fluorescent probe that is used in various scientific research applications. ANTH is a chemical compound that has a unique structure that allows it to bind to certain molecules and emit light when excited.
Wissenschaftliche Forschungsanwendungen
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has also been used to study the conformational changes of proteins and the dynamics of protein-protein interactions. In addition, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has been used to study the structure and function of membrane proteins.
Wirkmechanismus
The mechanism of action of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves the binding of the probe to a target molecule. When N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide binds to a target molecule, it undergoes a conformational change that results in the emission of light. The emission of light can be measured using a fluorometer or a microscope equipped with a fluorescence filter.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide is a non-toxic compound and does not have any known biochemical or physiological effects. It is commonly used in vitro and in vivo experiments to study the binding of small molecules to proteins and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. It is also a non-invasive probe that does not require any modifications to the target molecule. However, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has some limitations. It is a relatively large probe that may interfere with the binding of small molecules to proteins and nucleic acids. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide research. One direction is the development of new N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide derivatives that have improved sensitivity and selectivity for specific target molecules. Another direction is the use of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide in live-cell imaging experiments to study the dynamics of protein-protein interactions and the localization of membrane proteins. Finally, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide can be used in combination with other fluorescent probes to study complex biological systems.
Synthesemethoden
The synthesis of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves several steps. The first step is the condensation of anthraldehyde with 4-hydroxypentanohydrazide in the presence of a catalyst such as acetic acid. The resulting product is then purified by recrystallization. The purity of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide can be determined by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-hydroxypentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(23)10-11-20(24)22-21-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-9,12-14,23H,10-11H2,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOXUSEQDJRKX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(9-Anthrylmethylene)-4-hydroxyvalerohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)
![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)